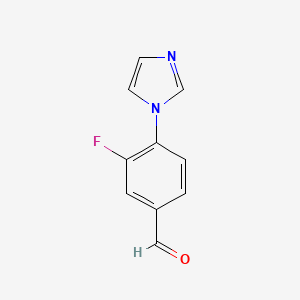
3-氟-4-(1H-咪唑-1-基)苯甲醛
描述
3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde is a chemical compound with the CAS Number: 870841-69-3. It has a molecular weight of 190.18 .
Molecular Structure Analysis
The InChI code for 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde is1S/C10H7FN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H . This code represents the molecular structure of the compound.
科学研究应用
合成方法
一种与 3-氟-4-(1H-咪唑-1-基)苯甲醛结构相似的化合物 4-(咪唑-1-基)苯甲醛的新合成方法已被报道,产率为 85.5%。此方法涉及在优化条件下,使用高压反应釜反应器和 THF 作为溶剂,使咪唑钠与 4-氟苯甲醛反应(刘波,2009)。
传感应用
3-氟-4-(1H-咪唑-1-基)苯甲醛及其衍生物已在生物成像和化学传感荧光探针的开发中得到探索。例如,一种基于结构相关化合物的比率荧光探针表现出较大的发射偏移,可选择性地检测半胱氨酸和高半胱氨酸,从而实现定量检测(魏英林等,2008)。类似地,另一项研究开发了一种新型的硫代氢离子比率光学探针,具有显着的发射波长偏移和低检测限,展示了其在细胞成像中的高选择性和应用(程晓红等,2013)。
发光传感
基于二甲基苯基咪唑二羧酸盐的镧系元素(III)-有机骨架已显示出对苯甲醛衍生物的选择性敏感性,突出了它们作为荧光传感器的潜力。这些骨架表现出 Eu(3+) 或 Tb(3+) 离子的特征发射带,可以选择性地对包括 3-氟-4-(1H-咪唑-1-基)苯甲醛衍生物在内的化合物敏感(史斌等,2015)。
抗菌和抗真菌活性
由 3-氟-4-(1H-咪唑-1-基)苯甲醛合成的化合物已被评估其抗菌和抗真菌活性。由 3-[4-(1H-咪唑-1-基)苯基]丙-2-烯-1-酮制备的新型 4-(4-(1H-咪唑-1-基)苯基)-6-芳基嘧啶-2-胺系列在磷酸二酯酶抑制和抗菌和抗真菌生物测定中显示出显着的活性(穆贾希德·侯赛因·布哈里等,2013)。另一项研究合成了新的 3-[4-(1H-咪唑-1-基)苯基]丙-2-烯-1-酮,显示出显着的抗利什曼原虫、抗氧化和抗真菌活性(坦维尔·侯赛因等,2009)。
缓蚀
咪唑基分子,包括 4-(1H-咪唑-1-基)苯甲醛,已用作酸性介质中碳钢的缓蚀剂。研究表明,分子极性显着影响缓蚀效率,这些分子显示出在工业应用中具有广阔的前景(S. Costa 等,2021)。
安全和危害
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
3-fluoro-4-imidazol-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWZTKFRWOEVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

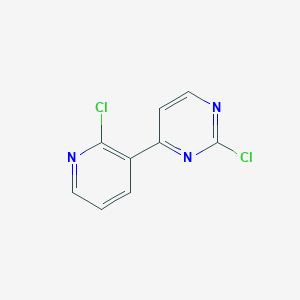

![N-[(2-chlorophenyl)methyl]prop-2-enamide](/img/structure/B3161486.png)

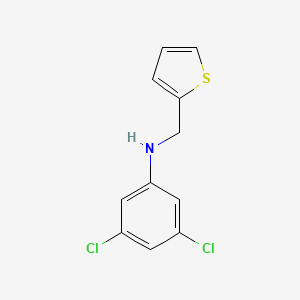
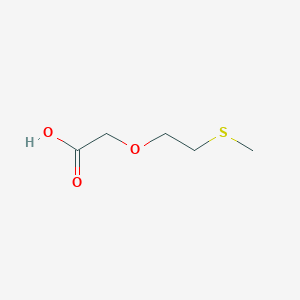
![3-Fluoro-2-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B3161517.png)
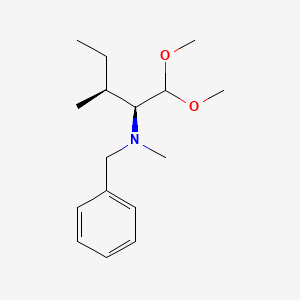
![[(4aS,6S,7S,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B3161529.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide](/img/structure/B3161534.png)

![Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3161541.png)

